molecular formula C15H13NO4S B1464786 Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate CAS No. 1280787-23-6

Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate

Cat. No.: B1464786
CAS No.: 1280787-23-6
M. Wt: 303.3 g/mol
InChI Key: XCZJXKQJMHVPIP-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate: is an organic compound with the molecular formula C15H13NO4S It is characterized by the presence of a nitro group, a sulfanyl group, and a methyl ester group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the carboxylic acid group to form the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts may also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated products.

Scientific Research Applications

Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

    Methyl 3-[(4-methylphenyl)sulfanyl]-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-[(4-methylphenyl)sulfonyl]-4-nitrobenzoate: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness: Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfanyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-9-11(15(17)20-2)5-8-13(14)16(18)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZJXKQJMHVPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182053
Record name Benzoic acid, 3-[(4-methylphenyl)thio]-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-23-6
Record name Benzoic acid, 3-[(4-methylphenyl)thio]-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(4-methylphenyl)thio]-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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